
1-Aminopropane-2-sulfonamide hydrochloride
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Overview
Description
1-Aminopropane-2-sulfonamide hydrochloride is a chemical compound with the molecular formula C3H11ClN2O2S and a molecular weight of 174.65 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically found in a powdered form and has a melting point range of 115-120°C .
Preparation Methods
The synthesis of 1-aminopropane-2-sulfonamide hydrochloride involves several steps. One common method includes the reaction of 1-aminopropane-2-sulfonamide with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the product . Industrial production methods may vary, but they generally follow similar principles, often involving large-scale reactors and purification processes to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Aminopropane-2-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 1-aminopropane-2-sulfonamide hydrochloride is utilized as a reagent for synthesizing various sulfonamide derivatives. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for creating complex organic molecules.
Table 1: Common Reactions and Products
Reaction Type | Common Reagents | Major Products Formed |
---|---|---|
Oxidation | Potassium permanganate | Sulfonic acid derivatives |
Reduction | Sodium borohydride | Sulfonic acid group-containing compounds |
Substitution | Alkyl halides, acyl chlorides | Various substituted derivatives |
Biology
Research has identified this compound as a potential enzyme inhibitor. Its mechanism involves binding to specific enzymes, thereby preventing substrate interaction and inhibiting biochemical pathways critical for various biological functions.
Case Study : Inhibition of Carbonic Anhydrases
Recent studies have explored its role as an inhibitor of human carbonic anhydrases (CAs), which are crucial in regulating physiological processes such as fluid balance and pH homeostasis. Compounds derived from this sulfonamide have shown promise in treating conditions like glaucoma and metabolic disorders due to their selective inhibition of specific CA isoforms .
Medicine
The therapeutic potential of this compound extends to its use in developing pharmaceutical agents. It has been investigated for applications in:
- Antibiotics : As a precursor for synthesizing antibacterial agents that inhibit folic acid synthesis in bacteria.
- Cancer Treatment : Research indicates its potential use in targeting cancer cells through enzyme inhibition mechanisms that disrupt tumor growth pathways .
Table 2: Therapeutic Applications
Application | Mechanism of Action | Example Compounds |
---|---|---|
Antibiotics | Inhibition of folic acid synthesis | Sulfanilamide derivatives |
Cancer treatment | Enzyme inhibition | Acetazolamide, Methazolamide |
Ocular diseases | Inhibition of carbonic anhydrases | Dichlorophenamide |
Industrial Applications
In industrial settings, this compound serves as a building block for pharmaceuticals and agrochemicals. Its stability and reactivity are advantageous for scaling up production processes involving automated systems that ensure consistent quality.
Mechanism of Action
The mechanism of action of 1-aminopropane-2-sulfonamide hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
1-Aminopropane-2-sulfonamide hydrochloride can be compared with other sulfonamide derivatives, such as:
Sulfamethazine: Used in veterinary medicine, sulfamethazine acts as an antibacterial agent to treat infections in livestock.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications that may not be feasible with other sulfonamide derivatives.
Biological Activity
1-Aminopropane-2-sulfonamide hydrochloride, also known as (2R)-1-aminopropane-2-sulfonamide hydrochloride, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.
This compound has the following chemical properties:
Property | Value |
---|---|
CAS No. | 2728725-22-0 |
Molecular Formula | C₃H₁₁ClN₂O₂S |
Molecular Weight | 174.6 g/mol |
Purity | ≥95% |
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific molecular targets, such as enzymes involved in metabolic pathways. The compound can bind to the active sites of these enzymes, preventing substrate binding and inhibiting catalytic activity. This mechanism is crucial in disrupting biochemical pathways that are essential for the survival and proliferation of certain pathogens.
Enzyme Inhibition
The inhibition of enzymes by sulfonamides, including this compound, typically involves blocking the synthesis of folic acid in bacteria. This is critical because folic acid is necessary for nucleic acid synthesis and cell division. By inhibiting this pathway, sulfonamides can exert bacteriostatic effects, making them effective against various bacterial infections.
Biological Activity
This compound has shown a variety of biological activities:
- Antibacterial Activity : As a member of the sulfonamide class, it exhibits significant antibacterial properties by interfering with folic acid synthesis in bacteria.
- Enzyme Inhibition : It has been investigated for its potential to inhibit various enzymes, which can lead to therapeutic effects in conditions such as cancer and other diseases .
- Research Applications : The compound is utilized in studies involving enzyme interactions and protein functions, contributing to our understanding of biochemical processes.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of sulfonamide compounds, including this compound, in various applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamides exhibited varying degrees of antimicrobial activity against different bacterial strains. The structure-activity relationship indicated that modifications to the sulfonamide structure could enhance efficacy .
- Hybridization Studies : Research into hybrid compounds combining sulfonamides with other pharmacologically active moieties has shown promise in developing new drugs with improved biological activities. These hybrids often exhibit enhanced potency against resistant bacterial strains .
- Mechanistic Insights : Investigations into the mechanism of action have revealed that this compound can form analogs with folate structures, effectively competing with natural substrates for enzyme binding sites .
Properties
IUPAC Name |
1-aminopropane-2-sulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S.ClH/c1-3(2-4)8(5,6)7;/h3H,2,4H2,1H3,(H2,5,6,7);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBIKLXDQUBZLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)S(=O)(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420660-61-2 |
Source
|
Record name | 1-aminopropane-2-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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